molecular formula C8H3F5O B2387659 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde CAS No. 134099-24-4

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2387659
CAS No.: 134099-24-4
M. Wt: 210.103
InChI Key: YDXUQMGWIIWHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: As a precursor in the synthesis of fluorinated drugs and diagnostic agents.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug design and development. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUQMGWIIWHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.